3,4-Dimethyl-2-hexene

Descripción general

Descripción

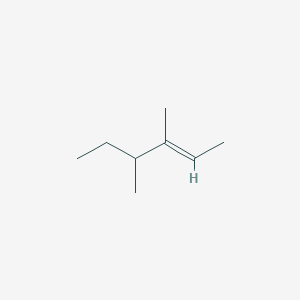

3,4-Dimethyl-2-hexene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, with two methyl groups attached to the third and fourth carbon atoms. This compound is one of the many isomers of octene and is used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2-hexene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 3,4-dimethyl-2-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

Alkylation of Alkenes: Another method involves the alkylation of 2-hexene with methyl groups in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures .

Análisis De Reacciones Químicas

Types of Reactions:

Electrophilic Addition: It can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide), resulting in the formation of dihalides or haloalkanes.

Common Reagents and Conditions:

Hydrogenation: Requires a metal catalyst (e.g., palladium, nickel) and hydrogen gas.

Oxidation: Uses oxidizing agents like potassium permanganate or ozone.

Electrophilic Addition: Involves halogens or hydrogen halides, often in the presence of a solvent like dichloromethane.

Major Products:

Hydrogenation: 3,4-Dimethylhexane

Oxidation: Ketones or aldehydes

Electrophilic Addition: Dihalides or haloalkanes

Aplicaciones Científicas De Investigación

3,4-Dimethyl-2-hexene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: This compound is used in the production of polymers and other materials with specific properties.

Catalysis Research: It serves as a model compound in studies of catalytic processes, helping researchers understand reaction mechanisms and develop new catalysts.

Mecanismo De Acción

Comparación Con Compuestos Similares

- 2,3-Dimethyl-2-hexene

- 2,4-Dimethyl-2-hexene

- 3,4-Dimethyl-1-hexene

- 3,4-Dimethyl-3-hexene

Comparison:

- Structural Differences: While these compounds share the same molecular formula (C8H16), they differ in the position of the double bond and the placement of the methyl groups. These structural differences lead to variations in their chemical properties and reactivity.

- Reactivity: The position of the double bond and the methyl groups can influence the stability of intermediates formed during reactions, such as carbocations in electrophilic addition reactions. For example, 2,3-Dimethyl-2-hexene may form more stable carbocations compared to 3,4-Dimethyl-2-hexene due to hyperconjugation and inductive effects .

Actividad Biológica

3,4-Dimethyl-2-hexene is an organic compound with the molecular formula and is classified as an alkene due to the presence of a double bond in its structure. This compound has garnered attention for its biological activity, particularly in the context of medicinal chemistry and environmental science. Understanding its interactions with biological systems is crucial for assessing its potential applications in various fields.

- Molecular Weight : 112.21 g/mol

- CAS Number : 2213-37-8

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

A study focusing on various alkenes found that compounds with similar structures to this compound exhibited significant antimicrobial properties against common pathogens. Although direct research on this specific compound is sparse, the structural similarities suggest potential efficacy.

Toxicity Assessment

Research conducted by the EPA highlighted the acute toxicity exposure limits (ATEL) for several organic compounds, including alkenes like this compound. The findings indicated:

- Lethality : High concentrations can lead to lethal outcomes in animal models.

- CNS Effects : Notable effects on the central nervous system were observed at elevated levels of exposure .

Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) studies have been employed to analyze the metabolic fate of alkenes, including this compound. These studies reveal that upon metabolism, the compound may form various metabolites which could have distinct biological activities compared to the parent compound .

The mechanism by which this compound exerts its biological effects may involve:

- Nucleophilic Addition Reactions : The electrophilic nature of the carbon-carbon double bond allows for nucleophilic attack by cellular components.

- Enzyme Interactions : The compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Hexene | Similar backbone | Moderate antimicrobial activity |

| 3,4-Dimethyl-2-pentanone | Shorter chain | Antifungal properties reported |

| 3,4-Dimethyl-2-heptanone | Longer chain | Limited studies; potential effects |

Propiedades

IUPAC Name |

(E)-3,4-dimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNLVKMLDPGPRY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-37-8, 19550-82-4 | |

| Record name | 3,4-Dimethyl-2-hexene (cis,trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Dimethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.